molecular formula C12H14BrNO3 B15213171 3-Bromo-2,2-dimethyl-2,3-dihydrobenzofuran-7-yl methylcarbamate

3-Bromo-2,2-dimethyl-2,3-dihydrobenzofuran-7-yl methylcarbamate

Cat. No.: B15213171
M. Wt: 300.15 g/mol
InChI Key: ZBXWMAFEAWZYHO-UHFFFAOYSA-N
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Description

3-Bromo-2,2-dimethyl-2,3-dihydrobenzofuran-7-yl methylcarbamate is a synthetic organic compound that belongs to the benzofuran family Benzofurans are known for their diverse biological activities and are widely used in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Bromo-2,2-dimethyl-2,3-dihydrobenzofuran-7-yl methylcarbamate typically involves the bromination of 2,2-dimethyl-2,3-dihydrobenzofuran followed by the introduction of a methylcarbamate group. The bromination can be achieved using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst such as iron or aluminum chloride. The methylcarbamate group is then introduced through a reaction with methyl isocyanate under controlled conditions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions

3-Bromo-2,2-dimethyl-2,3-dihydrobenzofuran-7-yl methylcarbamate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

    Substitution: Products with different functional groups replacing the bromine atom.

    Oxidation: Oxidized derivatives of the benzofuran ring.

    Reduction: Dehalogenated benzofuran derivatives.

Scientific Research Applications

3-Bromo-2,2-dimethyl-2,3-dihydrobenzofuran-7-yl methylcarbamate has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-Bromo-2,2-dimethyl-2,3-dihydrobenzofuran-7-yl methylcarbamate involves its interaction with specific molecular targets. The compound can inhibit enzymes by binding to their active sites or modulate receptor activity by mimicking natural ligands. The exact pathways and targets depend on the specific application and the biological system under study .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Bromo-2,2-dimethyl-2,3-dihydrobenzofuran-7-yl methylcarbamate is unique due to its specific combination of a brominated benzofuran ring and a methylcarbamate group. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications in research and industry .

Properties

Molecular Formula

C12H14BrNO3

Molecular Weight

300.15 g/mol

IUPAC Name

(3-bromo-2,2-dimethyl-3H-1-benzofuran-7-yl) N-methylcarbamate

InChI

InChI=1S/C12H14BrNO3/c1-12(2)10(13)7-5-4-6-8(9(7)17-12)16-11(15)14-3/h4-6,10H,1-3H3,(H,14,15)

InChI Key

ZBXWMAFEAWZYHO-UHFFFAOYSA-N

Canonical SMILES

CC1(C(C2=C(O1)C(=CC=C2)OC(=O)NC)Br)C

Origin of Product

United States

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